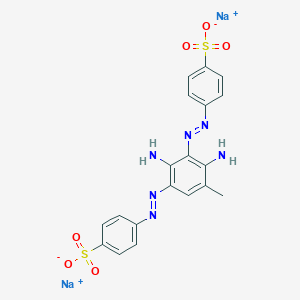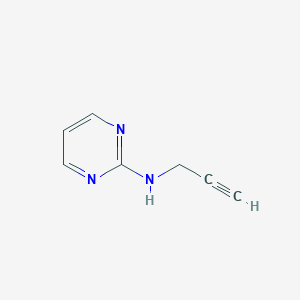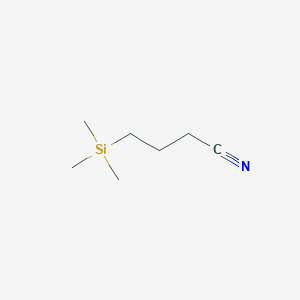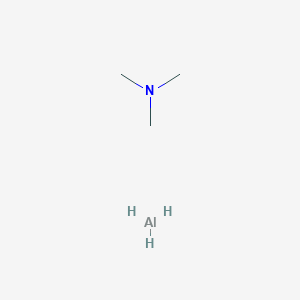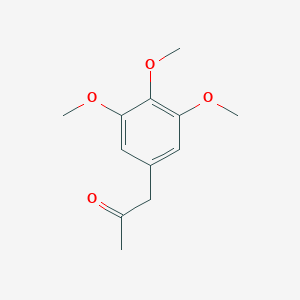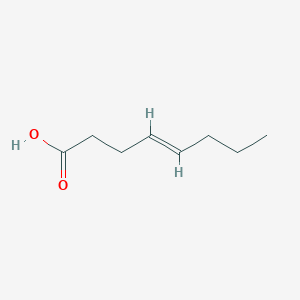
RCL T162175
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RCL T162175 is a complex organic compound with a unique structure that includes a thiacyclobuta ring fused with a pentalenone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RCL T162175 typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Cyclization Reactions: Utilizing cyclization reactions to form the thiacyclobuta ring.
Condensation Reactions: Employing condensation reactions to fuse the pentalenone core.
Catalysts and Reagents: Using specific catalysts and reagents to facilitate the reactions, such as Lewis acids or bases.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
RCL T162175 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
RCL T162175 has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of RCL T162175 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalene, octahydro-5-methyl-7-methylene: A similar compound with a different substitution pattern.
RCL T162175, 2,2-dioxide: A related compound with an additional dioxide group.
Uniqueness
This compound is unique due to its specific structural features and the presence of the thiacyclobuta ring fused with the pentalenone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
19086-85-2 |
|---|---|
分子式 |
C10H10OS |
分子量 |
178.25 g/mol |
IUPAC名 |
8-thiapentacyclo[5.4.0.02,6.03,10.05,9]undecan-11-one |
InChI |
InChI=1S/C10H10OS/c11-8-6-2-1-3-5-4(2)7(8)10(5)12-9(3)6/h2-7,9-10H,1H2 |
InChIキー |
KBDSFBQJRJQXSF-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C(=O)C3C4S5 |
正規SMILES |
C1C2C3C4C1C5C2C(=O)C3C4S5 |
同義語 |
Octahydro-1,3,5-ethan[1]yl[2]ylidene-2-thiacyclobuta[cd]pentalen-7-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Bis(2-chloroethyl)amino]-p-toluic acid methyl ester](/img/structure/B99788.png)
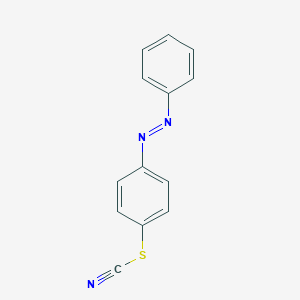
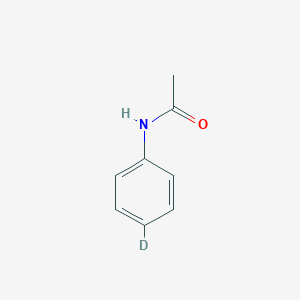
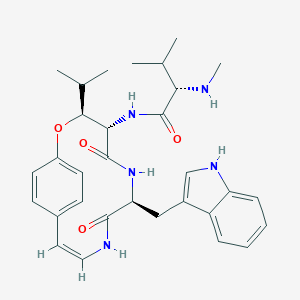
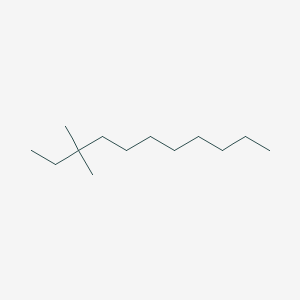
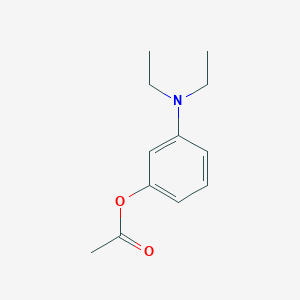
![2-[n-(2-Cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyln-phenylcarbamate](/img/structure/B99806.png)
